2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride
Overview
Description
2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride is a chemical compound known for its unique structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride typically involves the reaction of 2,6-dichlorobenzyl chloride with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the chloride.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, which may have different reactivity and applications.
Scientific Research Applications
2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dichlorophenyl group and thiazole ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-methyl ester: Contains a methyl ester group, offering different reactivity and applications.
Uniqueness: 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride is unique due to its carbonyl chloride group, which provides distinct reactivity compared to its analogs
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NOS/c12-7-2-1-3-8(13)6(7)4-10-15-9(5-17-10)11(14)16/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHIRIMBRCVIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371059 | |
Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263157-86-4 | |
Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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